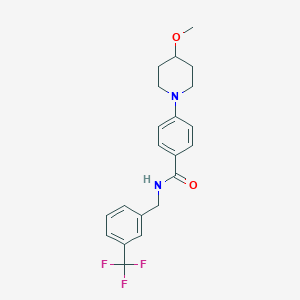

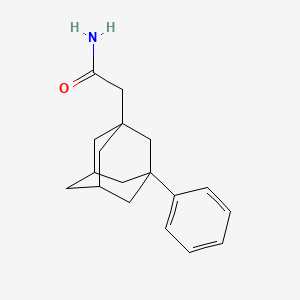

![molecular formula C18H20FN3O4S2 B2534511 N-[3-[2-ethylsulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 851782-37-1](/img/structure/B2534511.png)

N-[3-[2-ethylsulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Sulfonamides, such as this compound, can be prepared in the laboratory in many ways. The classic approach entails the reaction of sulfonyl chlorides with an amine . A base such as pyridine is typically added to absorb the HCl that is generated .Molecular Structure Analysis

The molecular formula of this compound is C19H22FN3O4S2. It has a molecular weight of 439.52.Chemical Reactions Analysis

Sulfonamides undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkylsulfonamides can be deprotonated at carbon. Arylsulfonamides undergo ortho-lithiation .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, N-(2-Fluorophenyl)methanesulfonamide, are as follows :科学的研究の応用

Chemical Synthesis and Molecular Structure Research on sulfone and sulfonamide derivatives, like the process for the facile synthesis of vinyl fluorides from fluoromethyl phenyl sulfone, showcases their significance in chemical synthesis, offering pathways to create structurally diverse compounds with potential applications in drug development and material science (J. Mccarthy et al., 1990). Similarly, studies on catalytic asymmetric additions reveal the utility of sulfone-bearing molecules in accessing compounds with quaternary stereocenters, critical for pharmaceuticals (V. Bhosale et al., 2022).

Medicinal Chemistry Applications Sulfonamides and sulfones are pivotal in medicinal chemistry, evidenced by their roles in the design of COX-2 inhibitors , where the methanesulfonamide group significantly impacts the inhibitory activity of 1,5-diarylpyrazole derivatives (Sunil Kumar Singh et al., 2004). The development of novel HMG-CoA reductase inhibitors further illustrates the potential of these compounds in addressing hypercholesterolemia, offering alternatives to statins with potentially different side effect profiles (M. Watanabe et al., 1997).

Advanced Organic Synthesis Techniques The research also delves into advanced organic synthesis techniques, such as the enantioselective conjugate addition of sulfone derivatives to unsaturated ketones. This technique is crucial for producing chiral molecules, a fundamental aspect of drug design and synthesis, indicating the versatility of sulfonamide derivatives in creating compounds with precise stereochemical configurations (H. Moon et al., 2009).

特性

IUPAC Name |

N-[3-[2-ethylsulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O4S2/c1-3-28(25,26)22-18(15-9-4-5-10-16(15)19)12-17(20-22)13-7-6-8-14(11-13)21-27(2,23)24/h4-11,18,21H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCILNSIPYTGJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

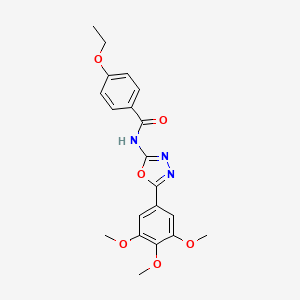

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2534431.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(propan-2-yl)amino]acetamide hydrochloride](/img/structure/B2534434.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B2534435.png)

![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)methoxy]acetic acid](/img/structure/B2534437.png)

![(2,6-difluorophenyl)-[4-(1H-indol-4-yl)piperazin-1-yl]methanone](/img/structure/B2534438.png)

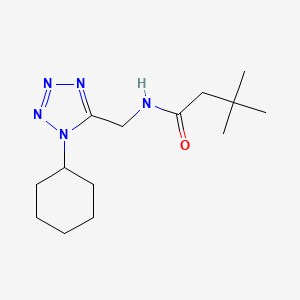

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)pivalamide](/img/structure/B2534442.png)

![N,N-diethyl-5-methyl-1-(3-nitrobenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/no-structure.png)

![1-(4-Fluorophenyl)-3-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2534446.png)

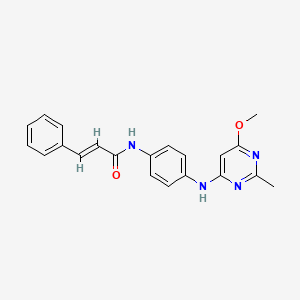

![N-(2,4-dimethylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2534449.png)